10-Ketooxymorphone

説明

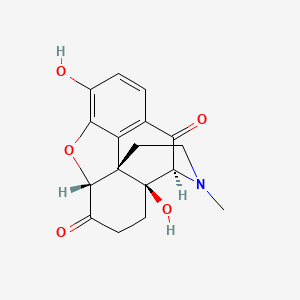

Structure

3D Structure

特性

IUPAC Name |

(4S,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-18-7-6-16-11-8-2-3-9(19)13(11)23-15(16)10(20)4-5-17(16,22)14(18)12(8)21/h2-3,14-15,19,22H,4-7H2,1H3/t14-,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNGMQYKBKVDKI-LTIDMASMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(=O)CCC2(C1C(=O)C5=C3C(=C(C=C5)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914504 | |

| Record name | 3,14-Dihydroxy-17-methyl-4,5-epoxymorphinan-6,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96445-15-7 | |

| Record name | 10-Ketooxymorphone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096445157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,14-Dihydroxy-17-methyl-4,5-epoxymorphinan-6,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 96445-15-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis Strategies for 10 Ketooxymorphone

Identification and Characterization of Precursors for 10-Ketooxymorphone Synthesis

The synthesis of this compound can be approached from two primary starting points: simple organic molecules for total synthesis or complex, naturally derived morphinan (B1239233) alkaloids for semi-synthesis.

For semi-synthetic routes , the most direct precursor is Oxycodone . nih.gov Oxycodone is itself derived from Thebaine , a natural alkaloid found in the opium poppy (Papaver somniferum). mdpi.comnih.govmdpi.com Thebaine is converted to oxycodone via oxidation to an enone followed by hydrogenation. nih.gov Other morphinan alkaloids such as morphine and codeine can also serve as starting materials for related 10-keto analogues, establishing the general utility of this class of compounds as precursors. google.com The inherent stereochemistry of these natural precursors is a significant advantage, as it provides a chiral pool from which the complex, five-ring structure of the target molecule is already largely established. mdpi.com

For total synthesis strategies , precursors are fundamentally simpler. A notable example is the use of phenethyl acetate (B1210297) in the chemoenzymatic total synthesis of the closely related (+)-10-keto-oxycodone. mdpi.comdntb.gov.uaresearchgate.net This approach builds the complex morphinan core from the ground up, requiring precise control over each bond formation and stereocenter creation.

The characterization of these precursors is critical and involves standard analytical techniques. For complex alkaloids like oxycodone, techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm identity and purity before their use in subsequent synthetic steps.

| Precursor Type | Example Precursor | Origin/Synthesis | Key Role in this compound Synthesis |

| Semi-synthetic | Oxycodone | Semi-synthesized from Thebaine | Direct precursor for benzylic oxidation at C-10. nih.govmdpi.com |

| Semi-synthetic | Thebaine | Natural Product (Papaver somniferum) | Starting material for Oxycodone synthesis. nih.govmdpi.com |

| Total Synthesis | Phenethyl Acetate | Simple Organic Molecule | Starting material for building the morphinan core from scratch. mdpi.comdntb.gov.ua |

Classical Total Synthesis Approaches to this compound

The total synthesis of morphinan alkaloids is a formidable challenge due to the molecule's pentacyclic structure and five contiguous stereocenters, including a quaternary carbon at C-13. nottingham.ac.ukd-nb.info While no total synthesis specifically targeting this compound is prominently detailed in the literature, the strategies developed for related molecules like (+)-10-keto-oxycodone are directly relevant. mdpi.com

A prominent chemoenzymatic strategy for (+)-10-keto-oxycodone begins with phenethyl acetate. mdpi.comdntb.gov.uaresearchgate.net This approach leverages biocatalysis to establish the initial stereochemistry. Key steps in this type of synthesis include:

Enzymatic Dihydroxylation: A recombinant E. coli strain is used to convert phenethyl acetate into a cis-cyclohexadienediol, setting the absolute stereochemistry for what will become the C-ring of the morphinan skeleton. mdpi.comnih.gov

Intramolecular Heck Reaction: This powerful carbon-carbon bond-forming reaction is used to construct the quaternary C-13 center and the dibenzodihydrofuran ring system. mdpi.comdntb.gov.ua

Radical Cyclization: A samarium(II) iodide-mediated radical cyclization can be employed to install the C-14 hydroxyl group. mdpi.comdntb.gov.ua

Late-Stage Oxidation: The C-10 ketone is introduced near the end of the synthesis via the oxidation of a benzylic alcohol intermediate. mdpi.comdntb.gov.ua

Semi-synthetic Derivatization Methods from Natural Morphinan Alkaloids

Given the availability of natural morphinan alkaloids, semi-synthesis is the more common and industrially viable approach to this compound and its analogues. nih.gov These methods utilize the existing complex scaffold of a natural precursor, like oxycodone, and introduce the desired functionality through a limited number of chemical transformations. nih.gov The primary transformation required to convert oxymorphone (or its precursors) to this compound is the oxidation of the benzylic C-10 position. researchgate.netresearchgate.net

Oxidation of Benzylic 10-Position in Morphinan Scaffolds

The C-10 position on the morphinan aromatic ring is benzylic, making it susceptible to oxidation. However, achieving this transformation selectively without affecting other sensitive functional groups on the molecule can be challenging. nottingham.ac.uk Various oxidizing systems have been developed to effect this conversion.

Chromium-Based Reagents: Direct oxidation of oxycodone with chromium reagents has been reported, though these methods can suffer from harsh conditions and the generation of toxic waste. mdpi.comnih.gov A more refined process involves a chromium-catalyzed oxidation using periodic acid as the terminal oxidant. google.com This system provides for an efficient synthesis under milder conditions. google.com

Potassium Permanganate: A convenient method for the benzylic oxidation of the 10-position in 4,5-epoxymorphinans uses potassium permanganate, which can be performed on a large scale in good yield. researchgate.net

Selenium Dioxide: Methods using SeO₂ as the oxidant have also been explored, but they may require converting the ring nitrogen to a non-basic amide form, adding extra steps to the synthetic sequence. google.com

A common strategy to facilitate these oxidations involves the protection of other reactive sites. For instance, the phenolic hydroxyl group at C-3 is often protected as a methyl ether to direct the oxidation to the C-10 position. google.com

Sequential Benzylic Oxidation Strategies

To improve selectivity and yield, sequential oxidation strategies have been developed. This approach breaks the direct conversion to a ketone into two distinct steps: hydroxylation followed by oxidation. google.comresearchgate.net This method offers greater control over the reaction.

A well-documented example is the conversion of naloxone (B1662785) 3-methyl ether to its 10-keto analog, a process directly applicable to the oxymorphone series. nih.govgoogle.comresearchgate.net

Hydroxylation: The starting material is treated with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in a solvent like aqueous acetonitrile (B52724). mdpi.comgoogle.com This selectively oxidizes the benzylic C-10 position to a 10-hydroxy adduct. nih.govgoogle.com

Oxidation: The intermediate 10-hydroxy compound is then oxidized to the final 10-keto product. google.com A mild and highly selective reagent for this step is the Dess-Martin periodinane (DMP). mdpi.comgoogle.comresearchgate.net

This two-step sequence avoids the harsh conditions of some direct oxidation methods and often leads to higher yields of the desired 10-keto product. google.com

Stereocontrolled Synthesis and Chiral Pool Utilization in this compound Production

Stereochemical control is a paramount concern in the synthesis of any morphinan alkaloid.

In semi-synthetic approaches, the stereochemistry of the final product is almost entirely derived from the natural precursor. This is an example of chiral pool synthesis , where a readily available, enantiomerically pure natural product serves as the starting material. The five stereocenters of the morphinan core are preserved from the natural alkaloid, and the synthetic transformations primarily modify the periphery of the molecule. However, the oxidation at C-10 can introduce a new stereocenter if a 10-hydroxy intermediate is formed. The use of cerium ammonium nitrate (CAN) has been shown to be stereoselective, producing the 10-(S)-hydroxy adduct. google.comresearchgate.net Subsequent oxidation to the ketone removes this stereocenter.

In total synthesis , stereocontrol must be deliberately designed into the synthetic route from the outset. As described in the chemoenzymatic synthesis of (+)-10-keto-oxycodone, this is achieved through several key strategies: mdpi.comdntb.gov.ua

Asymmetric Catalysis: An enzymatic reaction establishes the initial key stereocenter in the starting material. mdpi.comdntb.gov.ua

Substrate Control: The stereochemistry of existing centers on an intermediate is used to direct the stereochemical outcome of subsequent reactions.

Stereospecific Reactions: Reactions that proceed with a known and predictable stereochemical outcome are employed to build the complex framework.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Significant research has been dedicated to optimizing reaction conditions to improve yields, reduce costs, and enhance the safety and scalability of this compound synthesis.

For the chromium-catalyzed benzylic oxidation, a systematic study of reaction parameters has been performed. google.com Optimization involves adjusting the solvent system, temperature, and stoichiometry of the reagents.

| Parameter | Optimized Condition | Outcome |

| Solvent | Acetonitrile/water mixture (e.g., 1:1 volume ratio) | Effective medium for the reaction. google.com |

| Reagent Ratio | Morphinan:Periodic Acid:Cr Catalyst from ~1:1:0.1 to ~1:20:20 | Tunable for optimal conversion. google.com |

| Temperature | -20°C to 120°C (preferred range 10°C to 40°C) | Allows for control over reaction rate and side reactions. google.com |

| Yield | At least ~40% | Demonstrates the efficacy of the optimized process. google.com |

Impurity Profiling and Advanced Purification Methodologies in Synthetic Routes

The manufacturing and storage of this compound necessitate a thorough understanding of its impurity profile to ensure the quality of the final substance. conicet.gov.ar Impurities can arise from various sources, including starting materials, by-products of side reactions, synthetic intermediates, and degradation products. conicet.gov.arijpsr.com The 10-keto opiates themselves have been identified as potential intermediates in the decomposition of parent opiates during storage. researchgate.netresearchgate.net

Impurity Profiling

Process-related impurities in the synthesis of this compound are directly linked to the chosen synthetic route.

Unreacted Starting Materials and Intermediates: In semi-synthetic routes starting from oxycodone, residual oxycodone would be a primary process-related impurity. nih.gov In two-step oxidations, the 10-hydroxyoxymorphone intermediate could also remain if the second oxidation step is incomplete. mdpi.com

By-products and Degradation Products: Autoxidation can lead to the formation of related substances. researchgate.net For instance, in the synthesis of similar morphinans, 10α-hydroxy and 10β-hydroxy derivatives are considered potential degradation products. researchgate.net Reduction of the 10-keto group, for example with sodium borohydride (B1222165) (NaBH₄), can yield the 10β-hydroxy derivative, which could be a process impurity if reducing agents are present. researchgate.net Given that this compound is a degradation product of oxymorphone, other degradants of the parent opioid could also be present.

The identification and quantification of these impurities rely on sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of opioid alkaloids, often coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) for enhanced specificity and sensitivity. unodc.orgfda.gov Such multi-analyte methods are capable of detecting and quantifying a wide range of opioid compounds and their impurities in a single analysis. fda.gov

Below is a table summarizing potential impurities in the synthesis of this compound.

| Impurity Name | Probable Origin | Recommended Analytical Technique(s) |

| Oxymorphone | Degradation of starting material/product | HPLC, LC-MS |

| Oxycodone | Unreacted starting material | HPLC, LC-MS |

| 10-Hydroxyoxymorphone | Incomplete oxidation intermediate | HPLC, LC-MS |

| 10α/β-Hydroxyoxymorphone | By-product/Degradation product | HPLC, LC-MS |

Advanced Purification Methodologies

Following synthesis, purification is essential to remove identified impurities. Column chromatography is a standard method used for the purification of 10-keto morphinans. google.com For instance, the product from a chromium-catalyzed oxidation of hydrocodone was purified using column chromatography with a mobile phase of 0 to 5% methanol (B129727) in chloroform. google.com For more challenging separations or to obtain very high purity material, semi-preparative HPLC is utilized. This technique allows for the isolation of minor impurities for structural characterization and the purification of the main compound. unodc.org

Biotransformation and Metabolic Pathways Involving 10 Ketooxymorphone

Subsequent Metabolic Transformations of 10-Ketooxymorphone (In Vitro)

There is a lack of available scientific literature from the in vitro studies detailing the subsequent metabolic transformations of this compound. Once formed, its metabolic fate has not been characterized.

Molecular Pharmacology and Receptor Interaction Profiles of 10 Ketooxymorphone

In Vitro Opioid Receptor Binding Affinity and Selectivity (µ, κ, δ)

Research into the receptor binding profile of 10-Ketooxymorphone demonstrates that the introduction of a 10-keto group to the oxymorphone structure leads to a substantial decrease in its affinity for opioid receptors. nih.gov Brain binding assays have shown that this compound is significantly less potent at mu (µ) opioid sites compared to oxymorphone. nih.govresearchgate.net Furthermore, these studies indicate that the compound possesses very little affinity for both kappa (κ) and delta (δ) opioid receptor sites. nih.govresearchgate.net This suggests that the structural modification dramatically reduces the molecule's ability to bind effectively across the main opioid receptor subtypes. nih.gov

Functional Characterization of this compound at Opioid Receptor Subtypes (e.g., G-protein coupling assays, cAMP inhibition)

While specific G-protein coupling or cAMP inhibition assays for this compound are not extensively detailed in publicly available literature, the functional consequences of its low binding affinity can be inferred. Opioid receptors are a class of G protein-coupled receptors (GPCRs). biorxiv.orgnobelprize.org Agonist binding to these receptors typically triggers a conformational change that facilitates the coupling of intracellular G proteins, leading to downstream signaling cascades such as the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. biorxiv.orgmdpi.com Given the reported low affinity and potency of this compound in functional bioassays, it is expected that its ability to stimulate G-protein signaling and inhibit cAMP would be markedly reduced compared to potent agonists like oxymorphone. nih.govplos.orgnih.gov The evaluation of novel opioid ligands often involves characterizing their ability to promote the binding of [³⁵S]GTPγS to cell membranes expressing the receptor of interest, which serves as a direct measure of G-protein activation. nih.govelifesciences.org

Agonist, Partial Agonist, and Antagonist Potency Determination in Cellular Assays

The potency of this compound has been evaluated in cellular and tissue-based bioassays. Specifically, its effects were tested in the myenteric plexus longitudinal muscle preparation of the guinea pig ileum and in the mouse vas deferens. nih.govresearchgate.net These isolated tissue preparations are standard models for assessing the activity of opioid compounds; the guinea pig ileum is rich in µ-opioid receptors, while the mouse vas deferens contains a population of δ-opioid receptors. nih.gov In these bioassays, this compound was found to be far less potent than its parent compound, oxymorphone. nih.govresearchgate.net The term agonist refers to a compound with both affinity and efficacy at a receptor, while an antagonist has affinity but no efficacy. painphysicianjournal.com A partial agonist possesses affinity but demonstrates only partial efficacy. painphysicianjournal.com The significantly diminished activity of this compound in these functional assays points towards a very low efficacy at the µ-opioid receptor. nih.gov

Ligand-Receptor Docking and Molecular Dynamics Simulations of this compound Interactions

Specific molecular docking and dynamics simulation studies for this compound are not prominently featured in the reviewed literature. However, this computational approach is a key component in modern drug design for understanding how a ligand interacts with its receptor. plos.org Such studies for other morphinan (B1239233) ligands involve placing the molecule into a high-resolution crystal structure of the target opioid receptor. nih.gov Key interactions typically observed for morphinan-based ligands include a charge-enhanced hydrogen bond between the basic nitrogen of the ligand and a highly conserved aspartic acid residue (Asp147 in the µ-opioid receptor) and hydrophobic interactions between the aromatic ring of the ligand and hydrophobic residues within the binding pocket. plos.orgnih.gov A simulation of this compound would likely investigate how the C-10 keto group's size and polarity influence the ligand's fit and stability within the binding pocket, potentially introducing steric hindrance or unfavorable electronic interactions that could explain its reduced affinity and potency. nih.govplos.org

Allosteric Modulation and Cooperativity Studies Involving this compound

There is no evidence in the current scientific literature to suggest that this compound has been studied as an allosteric modulator of opioid receptors. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous ligands. umich.edunih.gov Positive allosteric modulators (PAMs) can enhance the affinity and/or efficacy of orthosteric ligands, while negative allosteric modulators (NAMs) reduce them. nih.govbiorxiv.org This area of research is of growing interest for developing safer opioid therapeutics. nih.gov Given that this compound is a derivative of a classical orthosteric ligand and binds to the primary site (albeit weakly), it is not typically classified or investigated as an allosteric modulator. nih.gov

Comparative Molecular Pharmacology with Established Opioid Ligands

The most critical comparison for this compound is with its parent compound, oxymorphone. The introduction of the 10-keto group results in a dramatic decrease in opioid activity. nih.gov Oxymorphone is a potent µ-opioid receptor agonist with high binding affinity. plos.orgdrugbank.com In contrast, this compound is substantially less potent at µ-receptors and has minimal affinity for κ and δ receptors. nih.govresearchgate.net This stark difference underscores the high degree of structural specificity required for potent opioid receptor activation. The C-10 position on the morphinan skeleton is not a common site for modification, and this research highlights its sensitivity to substitution. nih.gov

| Compound | µ-Receptor Affinity/Potency | κ-Receptor Affinity | δ-Receptor Affinity | Source |

|---|---|---|---|---|

| This compound | Far less potent than oxymorphone | Little affinity | Little affinity | nih.govresearchgate.net |

| Oxymorphone | High | Low | Low | plos.orgdrugbank.com |

Structural Modifications and Analogues of 10 Ketooxymorphone

Design Principles for Novel 10-Ketooxymorphone Analogue Synthesis

The synthesis of novel analogues of this compound is guided by several key design principles. A primary goal is the pursuit of κ-selective analgesics, as activation of the κ-opioid receptor can produce analgesia with potentially minimal physical dependence. mdpi.com This has driven interest in 10-keto opiates and related 10-hydroxy-morphinans. mdpi.com

Synthetic strategies often begin from natural morphinans through semi-synthesis. mdpi.com Common starting materials include thebaine, which can be converted to oxycodone and subsequently oxidized to 10-keto-oxycodone. mdpi.com The introduction of the 10-keto group is a critical step, and various methods have been developed for this benzylic oxidation. These include the use of chromium reagents, selenium dioxide, or a combination of ceric ammonium (B1175870) nitrate (B79036) (CAN) and a stronger oxidant like Dess–Martin periodinane. mdpi.comnih.gov An improved process involves a chromium-catalyzed benzylic oxidation with periodic acid, which allows for efficient synthesis under mild conditions. google.com

Another key design consideration is the modification of other parts of the morphinan (B1239233) skeleton to influence receptor affinity and selectivity. This includes alterations at the N-17 position and the C-3 phenolic hydroxyl group. nih.govresearchgate.net The synthesis of these analogues often involves multi-step processes to introduce desired functional groups and stereochemistry. researchgate.net For instance, the total synthesis of (+)-10-keto-oxycodone has been achieved through a complex sequence involving an intramolecular Heck reaction to form the dibenzodihydrofuran functionality and a samarium(II) iodide-mediated radical cyclization to install the C-14 hydroxyl and C-10 ketone. mdpi.comnih.gov

C-Ring Modification Strategies and Resultant Molecular Interactions

Modifications to the C-ring of the morphinan scaffold, particularly at the C-10 position, significantly impact the molecule's interaction with opioid receptors. The introduction of a keto group at C-10 in oxymorphone and naltrexone (B1662487) has been shown to drastically reduce potency at μ-opioid receptors and decrease affinity for both κ- and δ-opioid sites. nih.gov

The primary strategy for C-ring modification is the benzylic oxidation of a morphinan to introduce a ketone at the C-10 position. google.com This can be achieved using various oxidizing agents. mdpi.comgoogle.com For example, this compound has been prepared from oxycodone, and 10-ketonaltrexone (B1237004) from naltrexone 3-methyl ether. nih.gov

Further modifications at the C-10 position have also been explored. For instance, the reduction of the 10-keto group in a 4,5-epoxymorphinan with sodium borohydride (B1222165) (NaBH₄) exclusively yields the 10β-hydroxy derivative. researchgate.net A stepwise inversion method has been established to produce the 10α-hydroxy epimer. researchgate.net These 10-hydroxy derivatives are also considered in structure-activity relationship studies. mdpi.comresearchgate.net

Computational studies have also explored the impact of C-ring modifications. Dissection of the C and D rings, inspired by the structure of benzomorphans, has been computationally modeled to increase the fit of morphine derivatives within the μ-opioid receptor and reduce steric hindrance upon binding. chapman.edu

N-Substitution Effects on Receptor Binding and Functional Activity (In Vitro)

The substituent at the nitrogen atom (N-17) of the morphinan skeleton plays a crucial role in determining the compound's affinity, selectivity, and efficacy at opioid receptors. frontiersin.orgmdpi.com A wide range of substituents can be accommodated at this position in 10-ketomorphinan analogues. nih.govresearchgate.net

Systematic studies on 10-ketomorphinans have shown that varying the N-substituent can modulate binding to μ (mu), κ (kappa), and δ (delta) opioid receptors. nih.govresearchgate.net For example, in a series of 10-ketomorphinan analogues, the N-(S)-tetrahydrofurfuryl analogue displayed the highest affinity for all three receptor types. nih.govresearchgate.net The N-cyclobutylmethyl analogue exhibited high affinity and selectivity for the κ-receptor, while the N-2-phenylethyl analogue showed good affinity and selectivity for the μ-receptor. nih.govresearchgate.net

Replacing the N-methyl group with an N-phenethyl group generally leads to an increase in binding affinity for μ and δ receptors. researchgate.net This substitution in normorphinone derivatives, such as N-phenethylnoroxymorphone, results in potent μ-opioid receptor agonists with increased antinociceptive potency compared to their N-methyl counterparts. mdpi.comomnicompound.com

The nature of the N-substituent can also switch the functional activity from agonism to antagonism. For instance, substituting the N-methyl group with N-allyl or N-cyclopropylmethyl can decrease efficacy at the μ-receptor, leading to antagonists or partial agonists like naloxone (B1662785) and naltrexone. frontiersin.orgmdpi.com

Table of N-Substituent Effects on Receptor Binding of 10-Ketomorphinan Analogues

| N-Substituent | Receptor Affinity Profile | Reference |

|---|---|---|

| (S)-Tetrahydrofurfuryl | Highest affinity at μ, κ, and δ receptors | nih.govresearchgate.net |

| Cyclobutylmethyl | High affinity and selectivity for κ-receptor | nih.govresearchgate.net |

| 2-Phenylethyl | Good affinity and selectivity for μ-receptor | nih.govresearchgate.net |

| Methyl | Baseline for comparison | mdpi.com |

| Phenethyl | Increased affinity for μ and δ receptors compared to methyl | researchgate.netmdpi.com |

| Allyl | Decreased efficacy at μ-receptor (antagonist/partial agonist) | frontiersin.orgmdpi.com |

This table summarizes general trends observed in vitro.

Heterocyclic Ring Expansion and Contraction Studies on the this compound Scaffold

While specific studies on heterocyclic ring expansion and contraction directly on the this compound scaffold are not extensively documented in the provided results, general principles of these synthetic strategies are relevant. These methods are employed to create novel heterocyclic systems, which could be applied to the morphinan structure to generate new analogues. nih.govnih.gov

Ring expansion strategies can be used to synthesize medium-sized rings, such as eight- to eleven-membered lactams, through processes like amidyl radical migration-induced C-C bond cleavage. nih.gov Another approach involves the migratory ring expansion of metallated ureas to create 8- to 12-membered nitrogen heterocycles. nih.gov Metal-free methods using hypervalent iodine reagents have also been developed for the ring expansion of methylenic heterocycles to form seven-membered rings. researchgate.net

Conversely, ring contraction methods can transform larger rings into smaller, often more rigid, structures. Acid-promoted ring contraction of cyclic ureas has been used to synthesize complex scaffolds. nih.gov For instance, tetrahydroisoquinolines and tetrahydrobenzazepines have been prepared through a sequence of ring expansion followed by acid-promoted ring contraction. nih.gov These synthetic methodologies offer potential pathways to modify the core heterocyclic structure of this compound, potentially leading to compounds with novel pharmacological properties.

Structure-Activity Relationship (SAR) Elucidation Based on In Vitro Receptor Assays

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. oncodesign-services.com For this compound and its analogues, in vitro receptor binding and functional assays are crucial for elucidating these relationships. nih.govmdpi.com

Key findings from SAR studies on the this compound scaffold and related morphinans include:

C-10 Position: The introduction of a 10-keto group into oxymorphone and naltrexone significantly diminishes their opioid effects at all binding sites (μ, κ, and δ). nih.gov This suggests that the planarity or electronic nature of this position is critical for receptor interaction.

N-17 Substituent: As detailed in section 5.3, the N-substituent is a major determinant of receptor affinity, selectivity, and functional activity (agonist vs. antagonist). nih.govresearchgate.netfrontiersin.orgmdpi.com For example, while an N-phenethyl group tends to enhance μ-agonist activity, an N-cyclobutylmethyl group can confer κ-selectivity. nih.govresearchgate.net

C-3 Phenolic Hydroxyl Group: Modifications at this position indicate that a hydrogen bond donor is an essential requirement for good affinity at both μ and κ receptors. nih.govresearchgate.net Bioisosteric replacements like 3-amino and 3-carboxamido groups in morphinans (lacking the 10-keto group) have been shown to maintain reasonably good affinity. nih.govresearchgate.net

C-14 Hydroxyl Group: The presence of a 14-hydroxyl group, a characteristic feature of oxymorphone, influences the analgesic action. researchgate.net

These SAR insights, derived from in vitro data, guide the rational design of new analogues with desired pharmacological profiles.

Summary of SAR Findings for 10-Ketomorphinans

| Structural Modification | Effect on In Vitro Activity | Reference |

|---|---|---|

| Introduction of 10-keto group | Diminished opioid effects at μ, κ, and δ sites | nih.gov |

| N-phenethyl substitution | Increased μ-receptor affinity and agonist potency | researchgate.netmdpi.com |

| N-cyclobutylmethyl substitution | High affinity and selectivity for κ-receptor | nih.govresearchgate.net |

Computational Design and Prediction of this compound-Derived Ligand Activity

Computational methods, including molecular modeling, docking, and machine learning, are increasingly used to design and predict the activity of new ligands, including those derived from the morphinan scaffold. mdpi.comnih.govfrontiersin.orgnih.gov These in silico approaches help in understanding ligand-receptor interactions and prioritizing compounds for synthesis and experimental testing. mdpi.comfrontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. mdpi.com For opioid ligands, docking studies have been used to analyze interactions with μ-opioid receptor crystal structures, helping to explain the activity profiles of different compounds. mdpi.commdpi.com For instance, docking has shown that N-phenethyl substituted morphinans can adopt a slightly different orientation in the binding pocket compared to their N-methyl analogues. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed picture of the binding process and receptor activation. mdpi.combiorxiv.org

Pharmacophore Modeling: This ligand-based approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. Pharmacophore models have been generated for κ-opioid receptor agonists to predict structure-activity relationships and guide the development of new compounds. frontiersin.org

Structure-Based Design: Computational tools like Rosetta have been used to design novel small-molecule binding sites in proteins. nih.gov This approach could be used to rationally design modifications to the this compound scaffold to achieve desired interactions with the opioid receptor. For example, computational studies have explored dissecting the C and D rings of morphine derivatives to improve their fit within the receptor. chapman.edu

These computational strategies provide a powerful framework for the rational design of novel this compound-derived ligands with tailored activities.

Advanced Analytical Methodologies for 10 Ketooxymorphone Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of 10-ketooxymorphone. Unlike conventional mass spectrometry that provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, enabling the determination of a compound's exact mass. bioanalysis-zone.com This high degree of accuracy allows for the calculation of the elemental composition, which is crucial for confirming the molecular formula of a substance. uci.eduucr.edu

For a novel or synthesized compound like this compound, obtaining an accurate mass measurement is a critical step in structural confirmation. uci.edu An accurate mass measurement within a few parts per million (ppm) of the theoretical calculated value provides strong evidence for the proposed elemental formula. rsc.orgnih.gov For example, in the synthesis of a related compound, (+)-10-keto-oxycodone, HRMS was used to confirm the molecular formula of key intermediates, demonstrating the technique's utility in complex synthetic pathways. mdpi.comresearchgate.net The process involves careful instrument calibration and the use of a lock mass to ensure measurement accuracy throughout the analysis. uci.edu This precision is vital to distinguish this compound from other compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com

| Parameter | Description | Significance for this compound |

| Technique | High-Resolution Mass Spectrometry (HRMS) | Provides exact mass of the ion. bioanalysis-zone.com |

| Primary Data | Accurate mass-to-charge (m/z) ratio | Allows determination of the elemental formula. uci.edu |

| Application | Structural Confirmation | Confirms the molecular formula C₁₇H₁₇NO₄. |

| Precision | Typically < 5 ppm | High confidence in formula assignment. nih.gov |

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique where two stages of mass analysis are used sequentially to probe the structure of ions. wikipedia.org In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through a process like collision-induced dissociation (CID), and the resulting product ions are then analyzed by the second mass analyzer. wikipedia.org This process generates a characteristic fragmentation pattern, or "fingerprint," for the molecule.

The fragmentation pathway provides invaluable structural information. core.ac.uk For opioids, characteristic losses, such as the loss of a water molecule from a hydroxyl group, are commonly observed. nih.gov By analyzing the fragments of this compound, researchers can deduce its structural features and differentiate it from isomers. nih.gov The study of fragmentation patterns is essential for identifying metabolites in biological samples, as metabolites often retain the core structure of the parent drug but with specific modifications that lead to predictable shifts in fragment masses. core.ac.ukdea.gov This technique is widely used in toxicological screening and metabolism studies to identify not just the parent compound but also its biotransformation products. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a complex molecule like this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed.

¹H NMR provides information on the number of different types of protons, their chemical environments (chemical shift), and their proximity to other protons (spin-spin coupling).

¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environment. ucl.ac.uk The chemical shifts in ¹³C NMR are particularly sensitive to the geometry of the molecule. ucl.ac.uk

In the context of morphinan (B1239233) derivatives, NMR is crucial for determining stereochemistry. For instance, the coupling constants between protons on adjacent carbons can help establish their relative orientation (cis or trans). researchgate.net Advanced NMR experiments like the Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, even if they are not directly bonded, which is vital for confirming the three-dimensional conformation of the molecule. libretexts.orgscielo.br While specific NMR data for this compound is not widely published, data from analogous compounds like 10-keto-oxycodone and other morphinans provide a strong basis for its structural analysis. mdpi.comrsc.org

| NMR Experiment | Information Provided | Application to this compound |

| ¹H NMR | Proton chemical shifts (δ), coupling constants (J) | Determines the electronic environment and connectivity of protons. |

| ¹³C NMR | Carbon chemical shifts (δ) | Elucidates the carbon skeleton and functional groups. mdpi.com |

| 2D NMR (e.g., COSY, HSQC) | Correlation between nuclei | Confirms bond connectivity between protons and carbons. |

| NOESY/ROESY | Through-space proton correlations | Establishes stereochemistry and 3D conformation. libretexts.orgscielo.br |

Chromatographic Techniques for Separation and Quantification in Research Samples (e.g., HPLC, GC, SFC)

Chromatography is a fundamental separation technique used to isolate individual components from a mixture. birmingham.ac.uk This is essential when analyzing this compound in complex matrices like biological fluids or synthetic reaction mixtures. who.int

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of opioids and their metabolites. nih.govwikipedia.org It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org By selecting the appropriate column (e.g., reversed-phase C18) and mobile phase composition (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid), this compound can be effectively separated from related compounds like oxymorphone and noroxycodone. nih.govnih.gov HPLC is routinely used for quantification due to its reproducibility and compatibility with various detectors. who.int

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. birmingham.ac.uk While GC can be used for opioid analysis, it often requires chemical derivatization to increase the volatility and thermal stability of the analytes, which possess polar functional groups. unodc.orgiu.edu

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers some advantages of both GC and HPLC, providing fast and efficient separations.

For quantitative analysis, a detector is coupled to the chromatograph. The area under a chromatographic peak is proportional to the amount of the compound present. By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. nih.govunimc.it

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. The technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density, from which the exact positions of all atoms in the crystal lattice can be determined.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group (e.g., C=O, O-H, C-N) absorbs infrared radiation or scatters light at characteristic frequencies, providing a molecular fingerprint.

FT-IR Spectroscopy is particularly useful for identifying the presence of key functional groups. For this compound, one would expect to see characteristic stretching vibrations for the ketone (C=O) group at C10, the ketone at C6, the phenolic hydroxyl (O-H) group, and the tertiary amine. The position and shape of these bands can also provide clues about hydrogen bonding and the molecule's conformation.

Raman Spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. It can provide additional structural information and is often less susceptible to interference from aqueous solvents, which can be an advantage for certain research applications.

Together, these techniques offer a rapid and non-destructive way to confirm the presence of expected functional groups and gain insight into the molecular structure of this compound.

Application of Hyphenated Techniques (e.g., LC-NMR, GC-IR, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed identification power of spectroscopy. saspublishers.comnih.gov This online coupling allows for the separation and subsequent structural analysis of individual components within a complex mixture in a single, automated run. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used hyphenated technique in pharmaceutical and toxicological analysis. nih.govajpaonline.com It combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. nih.govscielo.br This method is ideal for detecting and quantifying trace amounts of this compound and its metabolites in complex biological matrices like blood and urine. nih.govtestcatalog.org The HPLC separates the target analyte from matrix interferences, and the MS/MS provides highly confident identification and quantification based on specific precursor-to-product ion transitions. nih.govfaa.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples an HPLC system to an NMR spectrometer. nih.gov This allows for the acquisition of NMR spectra for compounds as they elute from the chromatography column, enabling the structural elucidation of unknown impurities or metabolites without the need for prior isolation. researchgate.net

The use of these hyphenated systems is indispensable in modern analytical research, providing comprehensive data from minimal sample amounts and streamlining the process of identification and quantification. saspublishers.comajpaonline.com

Future Directions and Emerging Research Avenues for 10 Ketooxymorphone

Untapped Synthetic Methodologies for 10-Ketooxymorphone and its Analogues

The preparation of this compound and related 10-keto morphinans has evolved from classical oxidation reactions to more sophisticated synthetic strategies. These methodologies are crucial not only for producing the compound for research but also for creating analogues with novel properties.

Initial methods for synthesizing 10-keto-morphinans involved the direct oxidation of precursors like oxycodone or naltrexone (B1662487) 3-methyl ether. nih.govmdpi.com These semi-syntheses often employed chromium or selenium dioxide reagents. mdpi.com While effective, the need for more reliable and higher-yielding methods has led to new approaches. A significant advancement is the use of chromium-catalyzed benzylic oxidation with periodic acid, which provides an improved process for creating the 10-keto moiety on the morphinan (B1239233) structure. google.com

A more radical departure from semi-synthesis is the chemoenzymatic total synthesis of the unnatural enantiomer, (+)-10-keto-oxycodone. mdpi.comdntb.gov.uaresearchgate.net This complex, multi-step process begins with a simple molecule, phenethyl acetate (B1210297), and utilizes a combination of enzymatic and chemical reactions to build the morphinan scaffold. mdpi.comresearchgate.net Key steps in this untapped methodology include:

Enzymatic Dihydroxylation: Establishing absolute stereochemistry early in the synthesis. mdpi.comresearchgate.net

Intramolecular Heck Reaction: To form the key quaternary carbon at C-13. mdpi.comdntb.gov.ua

Radical Cyclization: A samarium iodide (SmI2)-mediated step to install the C-14 hydroxyl group. mdpi.comdntb.gov.ua

Benzylic Oxidation: To create the final C-10 ketone. mdpi.com

This total synthesis approach offers the significant advantage of not being reliant on natural opiate precursors and allows for the creation of analogues that are inaccessible through semi-synthesis, providing a rich platform for future drug discovery. mdpi.com

| Synthetic Approach | Starting Material | Key Reagents/Steps | Primary Advantage | Reference(s) |

| Semi-synthesis (Classical) | Oxycodone | Chromium or Selenium Dioxide | Direct conversion | mdpi.com |

| Semi-synthesis (Improved) | Morphinan with H at C-10 | Periodic Acid, Chromium Catalyst | Improved reliability and yield | google.com |

| Chemoenzymatic Total Synthesis | Phenethyl Acetate | Enzymatic Dihydroxylation, Heck Reaction, SmI2-mediated Cyclization | Access to unnatural enantiomers and novel analogues | mdpi.comdntb.gov.uaresearchgate.net |

Exploration of Novel Receptor Interactions Beyond Opioid Receptors (In Vitro Discovery)

Given that this compound demonstrates negligible affinity for mu, delta, and kappa opioid receptors, a compelling future direction is to investigate its potential interactions with other, non-opioid receptor targets. nih.gov The broader pharmacology of opioid-like scaffolds is an area of growing interest, as some opioid receptors are known to form heterodimers with non-opioid G-protein coupled receptors (GPCRs), such as cannabinoid and adrenergic receptors. nih.gov

The exploration of this compound's off-target profile would be conducted through comprehensive in vitro screening. This typically involves two primary methodologies:

Receptor Screening Panels: The compound would be tested against a large, diverse panel of known GPCRs, ion channels, transporters, and enzymes. Such panels are a staple in early drug discovery to identify both desired activities and potential off-target liabilities. nih.gov A standard approach would be to screen this compound at a concentration of 10 µM against the panel to identify any significant "hits" (e.g., >50% inhibition or activation). nih.gov

Affinity-Based Protein Profiling (AfBPP): This advanced chemoproteomic technique can identify novel protein-drug interactions directly in complex biological samples. biorxiv.org It involves synthesizing a probe version of this compound containing a photoreactive group (like a diazirine) and a clickable handle (like an alkyne). biorxiv.org When introduced to cell or tissue lysates and exposed to UV light, the probe covalently binds to interacting proteins, which can then be isolated and identified using mass spectrometry. This approach has been successfully used to find non-canonical targets for other opioids like fentanyl and could reveal entirely unexpected binding partners for this compound. biorxiv.org

These exploratory studies could uncover novel pharmacology for the 10-keto-morphinan scaffold, potentially identifying new therapeutic targets or biological pathways modulated by this class of molecules.

Development of this compound as a Tool Compound for Opioid Receptor Deorphanization

A "tool compound" is a molecule with specific properties used to investigate biological systems. Low-affinity ligands can be valuable tools, particularly in the search for new receptors. nih.govfrontiersin.org The process of "deorphanization" involves identifying the endogenous ligand or function of a known receptor for which no ligand has been found (an orphan receptor).

This compound is an ideal candidate scaffold for developing tool compounds for this purpose due to its established lack of activity at known opioid receptors. nih.gov Its morphinan backbone is a privileged structure in neuroscience, but the C-10 keto modification effectively silences its interaction with canonical opioid targets. This makes it a clean starting point to probe for novel interactions without the confounding effects of mu, delta, or kappa receptor activation.

A research strategy could involve:

Scaffold-Based Library Synthesis: Creating a small library of derivatives based on the this compound structure.

Screening Against Orphan GPCRs: Testing this library against a panel of orphan GPCRs, particularly those expressed in the central nervous system.

Affinity Labeling Probes: Developing a "traceless affinity labeling" probe from this compound. In this approach, a high-affinity guide molecule directs a reactive group to a receptor binding pocket, leading to covalent labeling of the receptor for identification, after which the guide molecule detaches. elifesciences.org While this compound itself has low affinity, it could be modified into a probe to search for unknown binding sites. elifesciences.org

By using this compound as a chemical probe, researchers could potentially identify novel opioid receptor subtypes or uncover unexpected roles for known orphan receptors.

Mechanistic Insights into Opioid Receptor Ligand Bias through this compound Studies

Ligand bias, or functional selectivity, describes the ability of a ligand to preferentially activate one cellular signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment) at the same receptor. mdpi.comnih.gov This concept is a major focus in the development of safer opioids, with the goal of separating analgesic effects (thought to be G-protein mediated) from adverse effects like respiratory depression and tolerance (linked to β-arrestin). nih.gov

While potent biased agonists like Oliceridine (TRV130) are at the forefront of this research, compounds with little to no activity are also mechanistically informative. mdpi.comfrontiersin.org this compound, being essentially inactive at all opioid binding sites, is not a biased agonist. nih.gov However, it can serve as a critical research tool in the following ways:

Negative Control: In assays measuring G-protein activation and β-arrestin recruitment, this compound provides an ideal negative control to define the baseline or noise level of the assay.

Scaffold for Structure-Activity Relationship (SAR) Studies: The dramatic loss of activity caused by the C-10 keto group provides a key piece of structural information. nih.gov Computational models and synthetic chemistry efforts can use this compound as a reference point of "inactivity." By understanding why this modification prevents binding and/or activation, researchers can gain deeper insight into the precise structural features required to engage the receptor in a biased manner. It helps to answer the question: what changes to the morphinan scaffold are required to initiate G-protein signaling without engaging the β-arrestin machinery?

Reference for "Unbiased" Conformation: The study of receptor dynamics often involves comparing the receptor conformations stabilized by different types of ligands (e.g., G-protein biased vs. β-arrestin biased). mdpi.com this compound could be used in biophysical or computational studies to represent a state where the ligand is present but does not induce an active conformation, serving as a reference for the "unbiased" or inactive receptor state in the presence of a bound ligand.

Advanced Computational Approaches for Predicting this compound Biological Activity (In Vitro)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand will interact with its receptor and for understanding the structural basis of its activity. nih.govplos.orgdovepress.com These in silico techniques are particularly well-suited to investigate a compound like this compound, whose low biological activity is well-documented experimentally. nih.gov

A typical computational workflow to study this compound would be:

Molecular Docking:

An experimentally determined high-resolution crystal structure of an opioid receptor (e.g., the mu-opioid receptor) would be obtained from the Protein Data Bank. nih.gov

The 3D structure of this compound would be generated and prepared for docking (e.g., assigning the correct protonation state). plos.org

A docking algorithm would be used to place the ligand into the receptor's binding site in various possible orientations and conformations, calculating a "docking score" for each pose that estimates the binding affinity. nih.govplos.org

It is predicted that these simulations would yield a poor docking score, consistent with the experimentally observed low affinity. nih.gov This would validate the computational model and allow for a detailed analysis of the unfavorable interactions (e.g., steric clashes or electrostatic repulsion) caused by the C-10 keto group.

Molecular Dynamics (MD) Simulation:

The most favorable docked pose of the this compound-receptor complex would be used as the starting point for an MD simulation. mdpi.com

The complex would be embedded in a simulated physiological environment (water and ions), and the movements of all atoms would be simulated over time (nanoseconds to microseconds). dovepress.comnih.gov

Analysis of the simulation trajectory would reveal the stability of the binding pose. It is likely that the simulation would show this compound to be unstable in the binding pocket, with key interactions being weak or transient, leading to its eventual dissociation from the receptor. This would provide a dynamic explanation for its lack of activity.

These computational studies can generate testable hypotheses about the specific amino acid residues within the receptor that are sensitive to the C-10 position modification, guiding future efforts in rational drug design.

| Computational Method | Purpose | Predicted Outcome for this compound | Reference(s) | | --- | --- | --- | --- | --- | | Molecular Docking | Predict binding affinity and orientation in the receptor active site. | Poor docking score, indicating low binding affinity. | nih.govplos.org | | Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the ligand-receptor complex over time. | Unstable binding; transient interactions; potential dissociation from the binding site. | dovepress.commdpi.com |

Q & A

Q. How can researchers reconcile discrepancies in reported pharmacokinetic data for this compound across rodent and primate models?

- Methodological Answer : Apply species-specific allometric scaling to account for metabolic rate differences. Cross-validate findings using physiologically based pharmacokinetic (PBPK) modeling, incorporating parameters like hepatic clearance and plasma protein binding. Address contradictions by comparing study designs (e.g., dosing regimens, sample collection intervals) and statistical power .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in this compound’s analgesic efficacy studies?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to handle inter-subject variability. Apply the Emax model to estimate maximal effect (Emax) and EC50, and perform bootstrap resampling to assess confidence intervals. For multimodal effects, consider Bayesian hierarchical models to integrate preclinical and clinical data .

Q. How should researchers design experiments to investigate this compound’s potential neurotoxic metabolites?

- Methodological Answer : Combine microdialysis in rodent brains with LC-MS/MS to track metabolite formation in real time. Use CRISPR-edited neuronal cell lines to isolate metabolic pathways (e.g., CYP3A4-mediated oxidation). Validate neurotoxicity via caspase-3 assays and immunohistochemistry for apoptotic markers .

Data Management and Reproducibility

Q. What frameworks ensure transparency in reporting contradictory results from this compound studies?

- Methodological Answer : Adhere to the Standards for Reporting Qualitative Research (SRQR) for methodological rigor. Use the CONSORT checklist for preclinical trials, detailing randomization, blinding, and exclusion criteria. Publish raw datasets in repositories like Figshare, with metadata explaining anomalies .

Q. How can researchers optimize data collection for this compound’s cross-species comparative studies?

- Methodological Answer : Implement standardized electronic data capture (EDC) systems with species-specific templates. Use REDCap for longitudinal data management, ensuring variables like body weight, organ toxicity, and plasma concentrations are harmonized across studies. Perform interim analyses to adjust protocols for outliers .

Ethical and Methodological Pitfalls

Q. What are common pitfalls in interpreting this compound’s receptor selectivity data, and how can they be mitigated?

- Methodological Answer : Overreliance on in silico docking without experimental validation (e.g., functional cAMP assays) may lead to false positives. Mitigate by using orthogonal assays (e.g., β-arrestin recruitment) and applying the FINER criteria to ensure research questions are feasible and novel .

Q. How should researchers address ethical concerns in studies involving this compound’s abuse liability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。